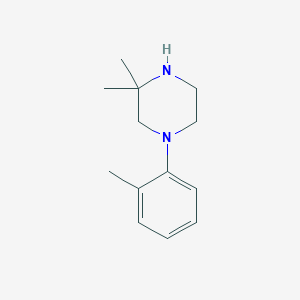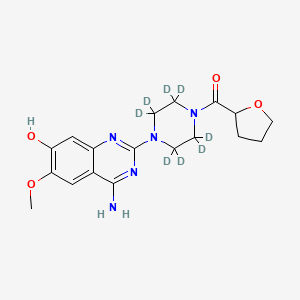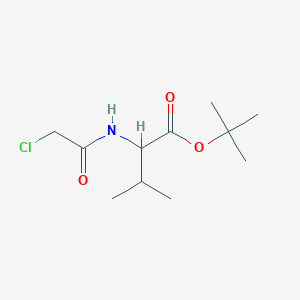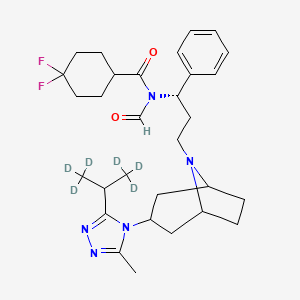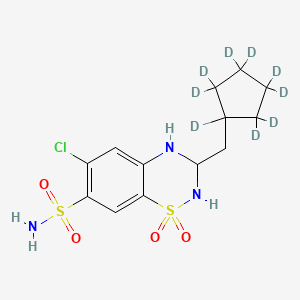
Cyclopenthiazide-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benesal-d9 is a novel compound with the chemical formula C13H9D9ClN3O4S2 and a molecular weight of 388.94 g/mol . It is a deuterated analog of a known compound, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benesal-d9 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of Benesal-d9 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through chromatography and crystallization to achieve the desired quality of the final product. The use of advanced analytical techniques ensures the consistency and reproducibility of the compound in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benesal-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Benesal-d9 into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Benesal-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the biological fate of similar compounds.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Benesal-d9 involves its interaction with specific molecular targets and pathways. In the context of acute myeloid leukemia, Benesal-d9 has been shown to deplete leukemia stem cells and abolish chemotherapy-induced stem cell enrichment . This leads to the dramatic elimination of leukemia cell survival, making it a promising candidate for cancer therapy. The compound’s deuterated nature enhances its stability and efficacy, contributing to its unique mechanism of action.
Comparison with Similar Compounds
Benesal-d9 is compared with other similar compounds such as:
3-Deazaneplanocin A (DZNep): A histone methylation inhibitor with anticancer effects.
Suberoylanilide Hydroxamic Acid (SAHA): A histone deacetylase inhibitor used in cancer therapy.
Decitabine (DAC): A DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes.
Benesal-d9 is unique due to its deuterated structure, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C13H18ClN3O4S2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
6-chloro-3-[(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)/i1D2,2D2,3D2,4D2,8D |
InChI Key |
BKYKPTRYDKTTJY-MNQWDKBTSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


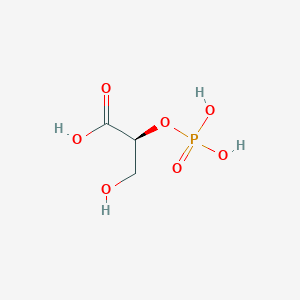
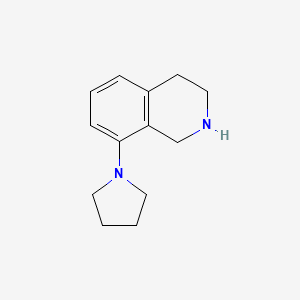
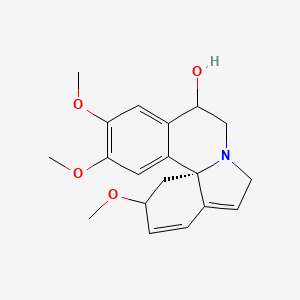
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

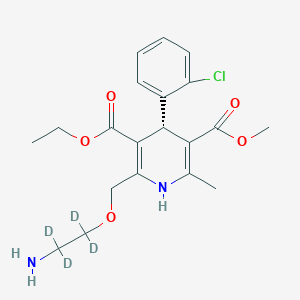
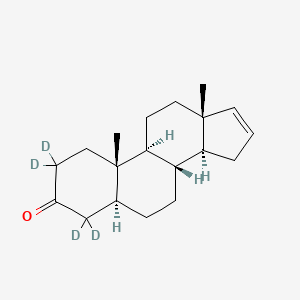
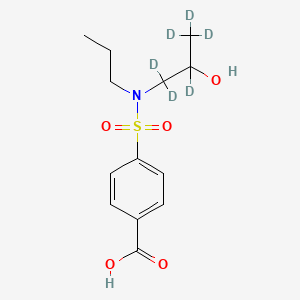
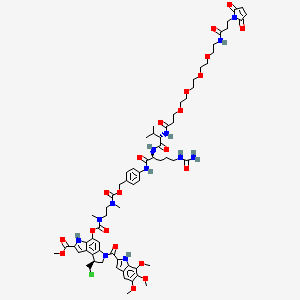
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)
